molecular formula C7H11ClF3NO2 B6175242 rac-(3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis CAS No. 2503155-62-0

rac-(3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis

Cat. No.: B6175242
CAS No.: 2503155-62-0
M. Wt: 233.6
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Description

rac-(3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis, is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis, typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.

Medicine

    Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of neurological disorders.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis, involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. The compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,5S)-5-(methyl)piperidine-3-carboxylic acid hydrochloride, cis
  • rac-(3R,5S)-5-(ethyl)piperidine-3-carboxylic acid hydrochloride, cis
  • rac-(3R,5S)-5-(fluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis

Uniqueness

The presence of the trifluoromethyl group in rac-(3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis, imparts unique chemical properties such as increased lipophilicity and metabolic stability

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2503155-62-0

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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